molecular formula C14H13N3S B13843648 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13843648
M. Wt: 255.34 g/mol
InChI Key: IZBOOBRENYHUDK-UHFFFAOYSA-N
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Description

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry research, built upon the privileged 2-amino-1,3,4-thiadiazole scaffold . This core structure is recognized for its diverse biological activities and favorable physicochemical properties, including high lipophilicity that aids in cellular membrane permeation and good oral bioavailability in pre-clinical models . The incorporation of the bulky, hydrophobic naphthalene group is a strategic modification designed to enhance interactions with hydrophobic pockets in biological targets, potentially leading to higher potency and selectivity. The 2-amino-1,3,4-thiadiazole moiety is a known bioisostere of pyrimidine and pyridazine rings, which are common in naturally occurring nucleotides and several approved drugs . Compounds featuring this structure have been extensively investigated for a range of pharmacological applications. Notably, derivatives have shown promising antiviral activity , with research highlighting their potential as inhibitors against various human viral pathogens, including the Human Immunodeficiency Virus (HIV) . The mechanism of action for such derivatives often involves inhibition of key viral enzymes, such as reverse transcriptase . Furthermore, the 2-amino-1,3,4-thiadiazole nucleus has a historical background in antitumor research , with some early derivatives progressing to clinical trials for evaluating effects against renal, colon, and other tumor types . The naphthalene-substituted derivative offered here is intended for use as a key intermediate in the synthesis and discovery of new therapeutic agents in these and other research areas. Product Use Statement: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

5-(2-naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H13N3S/c15-14-17-16-13(18-14)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,15,17)

InChI Key

IZBOOBRENYHUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism Insights

The mechanism proposed for this synthesis involves:

  • Initial formation of a salt between thiosemicarbazide and the carboxylic acid.
  • PPE-mediated dehydration to form a thiosemicarbazide acylation product.
  • Cyclodehydration leading to the thiadiazole ring closure.

This approach was experimentally supported by isolating and characterizing the intermediate 2-benzoylhydrazine-1-carbothioamide for benzoic acid, which is analogous to the intermediate expected with 2-naphthaleneacetic acid.

Alternative Synthetic Approaches (Contextual Overview)

While the PPE-mediated method is highlighted as efficient and mild, other methods for synthesizing 1,3,4-thiadiazole-2-amine derivatives include:

  • Use of polyphosphoric acid or mixtures of phosphorus pentoxide and methanesulfonic acid, which may lead to byproducts and require harsher conditions.
  • Ionic liquids and chlorinating agents like POCl3, which are costly or toxic.
  • Single-step reactions involving thiosemicarbazide and carboxylic acids under reflux, sometimes requiring purification steps such as acid reflux and pH adjustment to isolate the product.

However, these methods are less preferred due to toxicity, cost, or lower yields compared to the PPE approach.

Research Outcomes and Characterization

Structural Confirmation

The synthesized this compound was characterized by:

  • Mass spectrometry (MS)
  • Infrared spectroscopy (IR)
  • Nuclear magnetic resonance spectroscopy (NMR)

These techniques confirmed the expected molecular structure and purity of the product.

Biological and Pharmacological Relevance

Though the focus is on preparation, it is noteworthy that derivatives of 1,3,4-thiadiazol-2-amine with naphthyl substituents have been studied for anticancer and antimicrobial activities. Molecular docking and cytotoxicity studies on related compounds showed promising interactions with biological targets such as epidermal growth factor receptor (EGFR), supporting the pharmacological potential of these molecules.

Summary Table of Preparation Methods for this compound

Method Key Reagents Conditions Yield (%) Advantages Limitations
One-pot PPE-mediated synthesis Thiosemicarbazide, 2-naphthaleneacetic acid, PPE Mild, ≤85 °C, one-pot 67.2 Mild conditions, avoids toxic reagents, good yield Solubility issues with some acids
Polyphosphoric acid method Thiosemicarbazide, carboxylic acid, polyphosphoric acid High temperature, harsh Variable Established method Harsh conditions, byproducts
POCl3 or SOCl2 chlorination Thiosemicarbazide, acid chloride intermediates Toxic reagents, reflux Variable Effective cyclization Toxicity, environmental concerns
Single-step reflux with acid purification Thiosemicarbazide, carboxylic acid Reflux, acid treatment ~47-64 Simple setup Lower yields, purification needed

Chemical Reactions Analysis

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine exhibits significant anticancer properties. The compound has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, derivatives of this compound have demonstrated efficacy against various cancer cell lines by disrupting critical biological pathways through enzyme inhibition .

Case Study: Inhibitory Mechanism
A study focusing on the compound's mechanism revealed that it binds to molecular targets such as kinases involved in cancer progression. This binding effectively blocks substrate access, leading to reduced cell proliferation rates .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antifungal and antibacterial activities. Preliminary studies suggest that its derivatives can inhibit the growth of various pathogenic microorganisms .

Case Study: Antifungal Activity
A series of synthesized derivatives were tested against fungal strains, revealing that certain compounds exhibited significant antifungal activity comparable to established antifungal agents .

Materials Science Applications

The unique structural features of this compound also make it a candidate for applications in materials science. Its ability to form complexes with metals has been explored for developing new materials with enhanced properties.

Table: Comparison of Biological Activities of Thiadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundThiadiazole ring with naphthaleneAnticancer, Antifungal
5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoleNitro group substitutionAntileishmanial
5-(phenyl)-1,3,4-thiadiazolePhenyl substitutionAntimicrobial

Synthesis Techniques

The synthesis of this compound typically involves the reaction of naphthalene derivatives with thioamides under basic conditions. Recent advancements in continuous flow synthesis techniques have improved yield and purity by enabling real-time monitoring during the reaction process .

Mechanism of Action

The mechanism of action of 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the 1,3,4-thiadiazole ring critically influences physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazol-2-amine Derivatives
Compound Name Substituent Key Structural Features Biological Activity
5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine Naphthalenylethyl Bulky, lipophilic, extended π-system Anticancer (potential)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Electron-donating methyl group Anticonvulsant (ED50 = 20.11 mg/kg, MES)
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Fluorophenyl-thiophene Fluorine-enhanced polarity, thiophene ring Anticancer (IC50 = 1.28 µg/mL, MCF7)
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Thiophenemethyl Smaller heteroaromatic group Antitumor (historical data)
5-(4-Chloro-2-(2-chlorophenoxy)phenyl)-... Chlorophenoxy-phenyl Halogenated, bulky substituent Anticonvulsant (ED50 = 35.33 mg/kg, PTZ)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in fluorophenyl-thiophene derivatives) improve polarity and receptor binding specificity .
  • Steric Effects: Bulky substituents like chlorophenoxy-phenyl may hinder binding to certain targets but improve selectivity .

Pharmacological Activity

Anticancer Activity
  • Naphthalene Derivatives : The extended π-system in this compound may facilitate intercalation into DNA or interaction with hydrophobic enzyme pockets, a mechanism observed in similar naphthalene-containing compounds .
  • Fluorophenyl-Thiophene Derivatives : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine demonstrated selective cytotoxicity against breast cancer (MCF7) with IC50 values as low as 1.28 µg/mL, attributed to fluorine’s electronegativity and thiophene’s planar structure .
Anticonvulsant Activity
  • Chlorophenoxy-Phenyl Derivatives: 5-(4-Chloro-2-(2-chlorophenoxy)phenyl)-N-ethyl-1,3,4-thiadiazol-2-amine showed potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with ED50 values of 20.11 and 35.33 mg/kg, respectively. The chloro groups enhance metabolic stability and CNS penetration .

Challenges and Opportunities

  • Synthetic Complexity : Introducing ethyl-linked naphthalene may complicate purification and yield compared to methylene-linked analogs .
  • Solubility-Bioavailability Trade-off : While naphthalene enhances lipophilicity, it may necessitate formulation strategies to improve solubility.
  • Therapeutic Versatility : Thiadiazole derivatives with simpler substituents (e.g., methylphenyl) are easier to synthesize but may lack target specificity compared to naphthalene or fluorophenyl analogs .

Biological Activity

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family. This compound features a thiadiazole ring with two nitrogen atoms and one sulfur atom, substituted at the 5-position with a 2-naphthalen-1-ylethyl group. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry due to the naphthalene moiety, which may enhance its pharmacological properties.

The compound can be synthesized through various methods that emphasize its heterocyclic nature. The presence of the naphthalene group is expected to increase lipophilicity, potentially leading to enhanced biological activity compared to other thiadiazole derivatives.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole are associated with a range of biological activities including:

  • Antimicrobial : Exhibiting activity against various bacterial and fungal strains.
  • Antitumor : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : Potential for reducing inflammation in various models.

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Activity Type Description Example Compounds
AntimicrobialEffective against Gram-positive and Gram-negative bacteria5-(Phenyl)-1,3,4-thiadiazol-2-amine
AntitumorCytotoxic effects on cancer cell linesThis compound
Anti-inflammatoryReduces inflammation in animal modelsVarious thiadiazole derivatives

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several thiadiazole derivatives, including those similar to this compound. Compounds were tested against Salmonella typhi and E. coli, showing zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk. Notably, compounds with naphthalene substitutions exhibited enhanced activity compared to simpler phenyl derivatives .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that certain thiadiazole derivatives possess significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed promising results in inhibiting the proliferation of Caco-2 cells (human colorectal adenocarcinoma cells), indicating potential for further development as anticancer agents .

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of new thiadiazole derivatives. The presence of the naphthalene moiety has been linked to improved lipophilicity and biological activity:

  • Antibacterial Activity : Studies indicate that compounds derived from thiadiazoles exhibit significant antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cytotoxicity : Compounds have been shown to reduce cell viability in various cancer cell lines significantly. For example, modifications at the amine group have led to varying degrees of activity against S. aureus and fungal strains .

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